1-Pyrazin-2-yl-piperidin-4-ylamine hydrochloride
Overview
Description
1-Pyrazin-2-yl-piperidin-4-ylamine hydrochloride is a chemical compound with the molecular formula C9H15ClN4. It is a derivative of piperidine and pyrazine, featuring a piperidine ring substituted with a pyrazin-2-yl group and an amine group. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Pyrazin-2-yl-piperidin-4-ylamine hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of piperidin-4-ylamine with pyrazin-2-yl chloride under controlled conditions. The reaction typically requires a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The process is optimized to ensure high yield and purity, with rigorous quality control measures in place to monitor the reaction parameters and final product.
Chemical Reactions Analysis
Types of Reactions: 1-Pyrazin-2-yl-piperidin-4-ylamine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and reaction conditions.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of pyrazine derivatives or oxidized piperidine derivatives.
Reduction: Reduction reactions can produce amines or other reduced forms of the compound.
Substitution: Substitution reactions can result in the formation of various substituted piperidine or pyrazine derivatives.
Scientific Research Applications
1-Pyrazin-2-yl-piperidin-4-ylamine hydrochloride has several scientific research applications across various fields:
Chemistry: It is used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: The compound is utilized in biological studies to investigate its effects on cellular processes and biochemical pathways.
Industry: The compound is employed in the production of various chemical products and materials.
Mechanism of Action
1-Pyrazin-2-yl-piperidin-4-ylamine hydrochloride can be compared with other similar compounds, such as piperidine derivatives and pyrazine derivatives. These compounds share structural similarities but may differ in their chemical properties and applications. The uniqueness of this compound lies in its specific substitution pattern and its potential for diverse chemical reactions and applications.
Comparison with Similar Compounds
Piperidine derivatives
Pyrazine derivatives
Other substituted piperidines and pyrazines
Properties
IUPAC Name |
1-pyrazin-2-ylpiperidin-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4.ClH/c10-8-1-5-13(6-2-8)9-7-11-3-4-12-9;/h3-4,7-8H,1-2,5-6,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHLXWZROWPQJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NC=CN=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80671555 | |
Record name | 1-(Pyrazin-2-yl)piperidin-4-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80671555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185309-71-0 | |
Record name | 1-(Pyrazin-2-yl)piperidin-4-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80671555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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